molecular formula C13H13N9O B2661617 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide CAS No. 2034282-05-6

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide

Cat. No. B2661617
CAS RN: 2034282-05-6
M. Wt: 311.309
InChI Key: MKESEOAHOFNCMY-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N9O and its molecular weight is 311.309. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, revealing their potential as therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016). The structure-activity relationship (SAR) of these compounds has been discussed to optimize their biological effects.

Adenosine Receptor Affinity

  • Specific pyrazolo[3,4-d]pyrimidines exhibit adenosine receptor affinity, with certain derivatives showing antagonist activity significantly greater than theophylline at the A1 adenosine receptor, indicating their potential in treating cardiovascular diseases (Quinn et al., 1991).

Antiviral and Antitumor Activities

  • Novel pyrazole and pyrimidine derivatives have shown excellent in vitro antitumor activity against various cancer cell lines, highlighting their potential as anticancer agents (Farag & Fahim, 2019). Additionally, these compounds exhibited antimicrobial and antioxidant activities, further broadening their research and therapeutic applications.

Anti-Inflammatory and Anti-Cancer Activities

  • Antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized under ultrasound irradiation have been investigated for their anti-inflammatory and anti-cancer activities, demonstrating the diverse biological applications of these compounds (Kaping et al., 2020).

Exploration of New Synthetic Routes

  • Research has also focused on developing new synthetic routes for the creation of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable anti-avian influenza virus activity. This highlights the role of pyrazolopyrimidines in addressing viral infections (Hebishy et al., 2020).

properties

IUPAC Name

1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N9O/c23-12(19-13-16-8-17-20-13)9-5-21(6-9)10-4-11(15-7-14-10)22-3-1-2-18-22/h1-4,7-9H,5-6H2,(H2,16,17,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKESEOAHOFNCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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